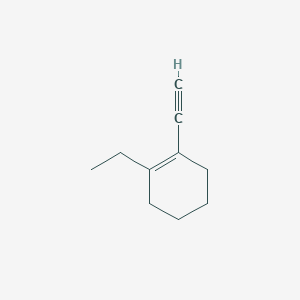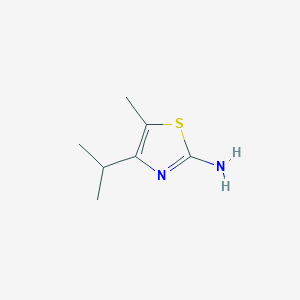
Oct-lys-upoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is a synthetic derivative of uracil polyoxin C, a peptidyl nucleoside antibiotic. This compound is known for its potent inhibitory activity against chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis. The addition of hydrophobic groups, such as octanoyl and lysyl, enhances its stability and resistance to intracellular degradation .
Preparation Methods
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by reacting uracil polyoxin C with the appropriate amino acid p-nitrophenyl ester . The reaction involves the coupling of uracil polyoxin C with octanoyl-lysyl using standard peptide coupling conditions, such as dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Chemical Reactions Analysis
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidyl nucleosides.
Medicine: Its inhibitory activity against chitin synthetase makes it a potential candidate for developing antifungal therapies.
Mechanism of Action
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C exerts its effects by inhibiting chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls . The compound binds to the active site of the enzyme, preventing the formation of chitin and disrupting the integrity of the fungal cell wall. This leads to osmotic sensitivity, abnormal morphology, and growth arrest in fungi .
Comparison with Similar Compounds
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is unique due to its hydrophobic modifications, which enhance its stability and resistance to intracellular degradation . Similar compounds include:
N-gamma-(octyl)-glutaminyluracil polyoxin C: Another hydrophobic derivative with similar inhibitory activity but lower stability.
Nikkomycins: Structurally related peptidyl nucleoside antibiotics with similar antifungal activity but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their stability, reactivity, and biological activity, highlighting the uniqueness of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C .
Properties
CAS No. |
100566-83-4 |
|---|---|
Molecular Formula |
C24H39N5O9 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
InChI Key |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Isomeric SMILES |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Key on ui other cas no. |
100566-83-4 |
Synonyms |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)


![(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy](/img/structure/B33943.png)






